molecular formula C6H3BrFNS B13918823 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile

5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile

Cat. No.: B13918823
M. Wt: 220.06 g/mol
InChI Key: AHOJHGSXTMLONC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with bromomethyl, fluoro, and carbonitrile groups. Thiophene derivatives are known for their significant applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile typically involves the bromomethylation of thiophene derivatives. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve bromomethylation . This method minimizes the generation of toxic byproducts and is highly efficient. Industrial production methods may involve similar bromomethylation reactions but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoro group can enhance the compound’s stability and bioavailability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile include other thiophene derivatives with different substituents, such as:

Properties

Molecular Formula

C6H3BrFNS

Molecular Weight

220.06 g/mol

IUPAC Name

5-(bromomethyl)-4-fluorothiophene-2-carbonitrile

InChI

InChI=1S/C6H3BrFNS/c7-2-6-5(8)1-4(3-9)10-6/h1H,2H2

InChI Key

AHOJHGSXTMLONC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)CBr)C#N

Origin of Product

United States

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